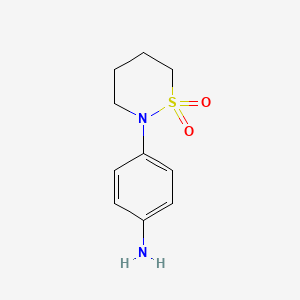

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Description

BenchChem offers high-quality 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)12-7-1-2-8-15(12,13)14/h3-6H,1-2,7-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNMBOVVLNFRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586455 | |

| Record name | 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37441-49-9 | |

| Record name | 2-(4-Aminophenyl)-1lambda~6~,2-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline"

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Introduction: The Scientific Rationale

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The target molecule, 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, represents a thoughtful amalgamation of two such pharmacophores: the aniline moiety and the six-membered cyclic sulfonamide, or sultam.

Sultams, as isosteres of lactams (cyclic amides), are of significant interest due to their unique physicochemical properties. The sulfonyl group (SO₂) provides two strong hydrogen bond acceptors, distinguishing them from their lactam counterparts which have only one.[1] This structural feature can profoundly influence molecular interactions with biological targets. Consequently, sultam derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antidiabetic, and antiviral agents.[2][3] The sulfonamide scaffold is a well-established feature in numerous FDA-approved drugs, underscoring its importance in pharmaceutical research.[4][5]

The aniline fragment, in turn, serves as a versatile chemical handle and a common structural element in a vast number of biologically active compounds. Its primary amino group can act as a hydrogen bond donor, a nucleophile for further synthetic elaboration, or a key interaction point with protein residues.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a robust synthetic pathway to 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline and the rigorous analytical methods required for its structural confirmation and purity assessment. The experimental choices are explained not merely as steps in a procedure, but as logical decisions grounded in established chemical principles.

Part 1: Synthesis of the Target Compound

The synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is best approached through a convergent, multi-step strategy. This pathway involves the initial construction of the core 1,2-thiazinane 1,1-dioxide ring, followed by its N-arylation with a suitable aniline precursor, and a final reduction step to unmask the primary amine. This method ensures high yields and facilitates purification of the intermediates.

Figure 1: Proposed synthetic pathway for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline.

Step 1: Synthesis of 1,2-Thiazinane 1,1-dioxide (Intermediate II)

The foundational sultam ring is constructed via an intramolecular cyclization of a linear sulfonamide precursor. This approach is reliable and builds upon well-established methodologies for sultam synthesis.[6]

Rationale: The synthesis begins with the reaction of 4-chlorobutan-1-amine with methanesulfonyl chloride. The amine acts as a nucleophile, displacing the chloride from the sulfonyl chloride to form an N-S bond. The resulting N-(4-chlorobutyl)methanesulfonamide (Intermediate I) possesses a terminal alkyl chloride and an acidic N-H proton. Treatment with a strong, non-nucleophilic base like sodium hydride (NaH) deprotonates the sulfonamide nitrogen, creating a potent nucleophile that attacks the terminal carbon, displacing the chloride ion in an intramolecular Williamson ether-like reaction to form the stable six-membered sultam ring.[7]

Experimental Protocol:

-

Formation of Intermediate I: To a stirred solution of 4-chlorobutan-1-amine hydrochloride (1.0 eq) and triethylamine (Et₃N) (2.2 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the mixture with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-chlorobutyl)methanesulfonamide (Intermediate I), which can be used in the next step without further purification.

-

Cyclization to Intermediate II: Dissolve Intermediate I (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Stir the mixture at room temperature for 18 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford 1,2-thiazinane 1,1-dioxide (Intermediate II) as a white solid.

Step 2: N-Arylation to form 2-(4-Nitrophenyl)-1,2-thiazinane 1,1-dioxide (Intermediate III)

With the sultam core synthesized, the next crucial step is the formation of the C-N bond between the sultam nitrogen and the aromatic ring. A nucleophilic aromatic substitution (SₙAr) reaction is an effective strategy.

Rationale: 1-Fluoro-4-nitrobenzene is an excellent substrate for SₙAr reactions. The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, and fluoride is a good leaving group. The sultam nitrogen of Intermediate II, when deprotonated by a base like potassium carbonate (K₂CO₃), serves as the nucleophile. This reaction selectively forms the desired N-aryl bond.[8] The nitro group also serves as a protected form of the target aniline, which can be easily unmasked in the final step.

Experimental Protocol:

-

In a round-bottom flask, combine 1,2-thiazinane 1,1-dioxide (Intermediate II) (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), and potassium carbonate (K₂CO₃) (1.5 eq) in dimethylformamide (DMF).

-

Heat the mixture to 80-100 °C and stir for 24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2-(4-nitrophenyl)-1,2-thiazinane 1,1-dioxide (Intermediate III).

Step 3: Reduction to 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline (Final Product)

The final step is the reduction of the aromatic nitro group to a primary amine.

Rationale: Catalytic hydrogenation is a clean, efficient, and high-yielding method for nitro group reduction.[9] Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation. The reaction proceeds under a hydrogen atmosphere, selectively reducing the nitro group without affecting the sultam or aromatic rings.

Experimental Protocol:

-

Dissolve 2-(4-nitrophenyl)-1,2-thiazinane 1,1-dioxide (Intermediate III) (1.0 eq) in ethanol (EtOH) or methanol.

-

Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until the starting material is consumed (typically 4-12 hours).

-

Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline.

Part 2: Characterization of the Final Compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. A combination of spectroscopic and analytical techniques provides a self-validating system of proof.

Figure 2: Workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are required for full confirmation.[10][11]

¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their connectivity. The aromatic protons will appear as two distinct doublets (an AA'BB' system) characteristic of a 1,4-disubstituted benzene ring. The protons of the sultam ring will appear as multiplets in the aliphatic region, and the primary amine protons will present as a broad singlet.

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments. Key signals will include four distinct peaks in the aromatic region and three peaks for the aliphatic carbons of the sultam ring.

Table 1: Predicted NMR Data (in DMSO-d₆, δ in ppm)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

|---|---|---|---|

| Aromatic CH (ortho to NH₂) | ~6.6-6.8 (d, 2H) | ~114-116 | Shielded by the electron-donating NH₂ group. |

| Aromatic CH (ortho to Sultam) | ~7.0-7.2 (d, 2H) | ~122-124 | Deshielded relative to the other aromatic protons. |

| Aniline NH₂ | ~5.0-5.5 (br s, 2H) | N/A | Broad signal due to quadrupolar relaxation and exchange. |

| Sultam N-CH₂ | ~3.6-3.8 (t, 2H) | ~48-50 | Adjacent to the electron-withdrawing nitrogen atom. |

| Sultam S-CH₂ | ~3.1-3.3 (t, 2H) | ~45-47 | Adjacent to the strongly deshielding SO₂ group. |

| Sultam CH₂-CH₂-CH₂ | ~2.0-2.2 (m, 2H) | ~20-22 | Aliphatic proton environment. |

| Aromatic C-NH₂ | N/A | ~145-148 | Quaternary carbon attached to the amino group. |

| Aromatic C-N(Sultam) | N/A | ~130-132 | Quaternary carbon attached to the sultam nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Rationale: The presence of the sultam and aniline moieties will give rise to characteristic absorption bands. The two S=O bonds of the sulfonyl group will produce two very strong and sharp peaks. The N-H bonds of the primary amine will result in two distinct stretching bands.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450-3350 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1620 | Strong | N-H bend (scissoring) |

| ~1520 | Strong | Aromatic C=C stretch |

| 1350-1300 | Very Strong | Asymmetric SO₂ stretch |

| 1180-1140 | Very Strong | Symmetric SO₂ stretch |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Rationale: The molecular formula of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is C₁₀H₁₄N₂O₂S. HRMS provides an experimental mass measurement with high precision, which should match the calculated theoretical mass, thereby validating the molecular formula.

-

Calculated Exact Mass: 242.0776

-

Expected HRMS (M+H)⁺: 243.0854

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the final product.

Rationale: The experimentally determined percentages should align closely with the theoretical values calculated from the molecular formula. This serves as a final check on the purity of the synthesized compound.

Table 3: Elemental Composition

| Element | Theoretical % |

|---|---|

| Carbon (C) | 49.57 |

| Hydrogen (H) | 5.82 |

| Nitrogen (N) | 11.56 |

| Sulfur (S) | 13.23 |

Conclusion

This guide has detailed a logical and robust pathway for the synthesis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, a molecule of significant interest for pharmaceutical and medicinal chemistry research. The multi-step approach, involving the initial formation of the sultam ring followed by N-arylation and nitro group reduction, is based on reliable and well-documented chemical transformations. The comprehensive characterization workflow, employing NMR, IR, MS, and elemental analysis, provides a rigorous and self-validating framework for confirming the structure and purity of the final compound. This detailed protocol provides researchers with the necessary information to confidently synthesize and validate this promising molecular scaffold for further investigation in drug discovery programs.

References

-

Okwuchukwu, P. M., & Bandyopadhyay, D. (2020). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Mini-Reviews in Medicinal Chemistry, 20(20), 2193-2206. Available from: [Link]

-

Zaripova, R. R., et al. (2022). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Ferreira, S. B., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Journal of the Brazilian Chemical Society. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2020). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 25(21), 5202. Available from: [Link]

-

Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2020). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Available from: [Link]

-

Ferreira, S. B., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Future Medicinal Chemistry, 11(20), 2615-2630. Available from: [Link]

-

Unknown Author. (n.d.). Copper(I)-picolinic acid catalyzed N-arylation of hydrazides. ResearchGate. Available from: [Link]

-

Okwuchukwu, P. M., & Bandyopadhyay, D. (2020). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. ResearchGate. Available from: [Link]

-

Sutor, K., & Brzęczek-Szafran, A. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Journal of the Iranian Chemical Society, 18, 259-278. Available from: [Link]

-

Unknown Author. (2020). Synthesis of 4,4‐Disubstituted 1,2‐Thiazinane‐5‐one 1,1‐Dioxides via the CSIC Reaction Strategy. ResearchGate. Available from: [Link]

-

Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Publishing. Available from: [Link]

Sources

- 1. Medicinally Privileged Sultams: Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buy 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline | 37441-49-9 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles [beilstein-journals.org]

- 11. Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline: A Comprehensive Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for a Definitive Structure

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a cornerstone of understanding its function and potential. The heterocyclic scaffold of 1,2-thiazinane 1,1-dioxide, a saturated six-membered ring containing sulfur and nitrogen, is a recurring motif in a variety of pharmacologically active compounds. When functionalized with an aniline moiety at the nitrogen atom, as in 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, the resulting molecule presents a compelling subject for structural investigation, offering insights into its electronic properties, potential for hydrogen bonding, and overall supramolecular architecture. These features are critical for its interaction with biological targets and its solid-state properties, which are paramount in drug development.

This guide is intended to provide a comprehensive technical overview of the crystal structure analysis of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. However, a thorough and exhaustive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a specific, publicly archived crystal structure for this exact compound.

Therefore, this document will proceed by outlining the established, field-proven methodologies for the complete workflow of single-crystal X-ray diffraction analysis, from synthesis and crystallization to data interpretation. To provide concrete structural insights, this guide will leverage data from closely related and structurally analogous thiazine and thiazinane derivatives that have been successfully characterized. This approach allows for a robust and scientifically grounded exploration of the anticipated structural features of the target molecule, providing a valuable predictive framework for researchers in the field.

Part 1: Synthesis and Crystallization: The Gateway to a Perfect Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of N-aryl-1,2-thiazinane 1,1-dioxides can be approached through several synthetic routes, often involving the cyclization of appropriate precursors.

Proposed Synthetic Strategy

A plausible synthetic route to 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline would involve the reaction of a suitable butane-1,4-disulfonyl precursor with 4-aminoaniline (p-phenylenediamine). The specific reaction conditions, including solvent, temperature, and catalysts, would need to be optimized to achieve a good yield and purity of the final product.

Caption: Generalized workflow for the synthesis and purification of the target molecule.

Experimental Protocol: Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and is typically determined empirically.

Step-by-Step Crystallization Protocol:

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). A suitable solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Slow Evaporation:

-

Dissolve the compound in a suitable solvent or solvent mixture to near saturation.

-

Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant temperature.

-

Monitor for crystal growth over several days to weeks.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Prepare a concentrated solution of the compound in a volatile solvent.

-

Place a drop of this solution on a siliconized glass slide.

-

Invert the slide over a reservoir containing a less volatile solvent in which the compound is insoluble.

-

As the precipitant vapor slowly diffuses into the drop, the solubility of the compound decreases, promoting crystallization.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature or below. The gradual decrease in solubility can induce the formation of well-ordered crystals.

-

Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[1] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The Causality Behind Experimental Choices

The selection of experimental parameters is crucial for obtaining high-quality diffraction data.

-

X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) radiation is commonly used. Molybdenum is often preferred for small molecules as it produces more diffraction data at higher angles, leading to a more resolved electron density map.

-

Temperature: Data collection is typically performed at low temperatures (around 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more accurate determination of atomic positions and bond lengths.

Caption: The workflow of single-crystal X-ray diffraction analysis.

Detailed Methodology

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil).

-

Unit Cell Determination: The crystal is centered in the X-ray beam, and a series of diffraction images are collected to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while it is being irradiated with X-rays.

-

Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic coordinates, displacement parameters, and overall fit of the model to the data.

Part 3: Structural Analysis and Interpretation: From Data to Insights

While the specific crystal structure of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline is not available, we can predict its key structural features based on known structures of related compounds.

Anticipated Molecular Geometry

-

Thiazinane Ring Conformation: The saturated 1,2-thiazinane ring is expected to adopt a chair-like conformation to minimize steric strain. The exact puckering parameters will depend on the substitution pattern and intermolecular interactions.

-

Sulfonyl Group Geometry: The S-atom will be tetrahedrally coordinated, with the two oxygen atoms of the SO₂ group forming a key part of the molecule's electrostatic surface.

-

Planarity of the Aniline Moiety: The aniline ring is expected to be planar. The dihedral angle between the plane of the aniline ring and the mean plane of the thiazinane ring will be a critical determinant of the molecule's overall shape and potential for π-stacking interactions.

Predicted Crystallographic Data

Based on the analysis of similar-sized heterocyclic molecules, a hypothetical set of crystallographic data is presented in the table below for illustrative purposes.

| Parameter | Predicted Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c or Pca2₁ | Defines the symmetry elements within the unit cell. |

| a (Å) | 10-15 | Unit cell dimension. |

| b (Å) | 8-12 | Unit cell dimension. |

| c (Å) | 15-20 | Unit cell dimension. |

| β (°) | 90-105 (for monoclinic) | Unit cell angle. |

| V (ų) | 1500-2500 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.3-1.5 | Density of the crystal. |

| R-factor (%) | < 5 | A measure of the agreement between the crystallographic model and the experimental data. |

Intermolecular Interactions: The Architects of the Crystal Lattice

The supramolecular assembly of the crystal will be governed by a network of intermolecular interactions.

-

Hydrogen Bonding: The amino group (-NH₂) of the aniline moiety is a potent hydrogen bond donor, while the sulfonyl oxygens (SO₂) are strong hydrogen bond acceptors. It is highly probable that N-H···O=S hydrogen bonds will be a dominant feature in the crystal packing, potentially forming chains or sheets of molecules.

-

π-π Stacking: The aromatic aniline rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The geometry of these interactions (e.g., face-to-face or offset) will depend on the overall molecular packing.

-

C-H···π Interactions: Weak C-H···π interactions between the aliphatic protons of the thiazinane ring and the aromatic system of neighboring molecules may also contribute to the overall stability of the crystal structure.

Caption: A diagram illustrating the likely intermolecular interactions.

Part 4: Conclusion and Future Directions

While the definitive crystal structure of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline remains to be publicly reported, this guide has outlined the essential experimental and analytical framework required for its determination. Based on the principles of synthetic chemistry, crystallography, and the known structures of analogous compounds, we can confidently predict the key structural features of this molecule.

The elucidation of the precise crystal structure would be a valuable contribution to the field, providing a deeper understanding of the structure-property relationships of this class of compounds. Such knowledge is indispensable for the rational design of new drug candidates and advanced materials. It is hoped that this guide will serve as a valuable resource for researchers embarking on the synthesis and structural characterization of this and related molecules.

References

Due to the lack of a specific crystal structure for the topic compound, the references provided are of a more general nature, covering the techniques and principles discussed in this guide.

- Massa, W. (2004).

- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal Structure Analysis: Principles and Practice. Oxford University Press.

- Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.

- Stout, G. H., & Jensen, L. H. (1989).

-

International Union of Crystallography. (n.d.). Crystallography Online. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

-

Crystallography Open Database. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Foreword: Navigating the Physicochemical Landscape of a Novel Sulfonamide

The journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous scientific investigation. Among the most critical early-stage characterizations are the determination of its solubility and stability. These fundamental properties govern a molecule's bioavailability, formulability, and shelf-life, ultimately dictating its therapeutic potential. This guide provides a comprehensive framework for characterizing the solubility and stability of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, a novel molecule featuring a cyclic sulfonamide (a sultam) linked to an aniline moiety.

Given the novelty of this compound, this document synthesizes established principles from analogous structures, particularly sulfonamides, and adheres to the globally recognized standards set by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3] It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale that underpins them.

Molecular Architecture and Predicted Physicochemical Behavior

The structure of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline combines a polar sulfonyl group within a six-membered ring and an aromatic aniline group. The sulfonamide group, with its capacity for hydrogen bonding, and the basic aniline nitrogen suggest a molecule with moderate polarity. The presence of the aromatic ring will contribute some lipophilic character. Understanding this duality is key to predicting its behavior in various solvent systems and its potential degradation pathways.

A Strategic Approach to Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. A comprehensive understanding of its solubility in a range of solvents is essential for developing purification methods, analytical techniques, and ultimately, a suitable dosage form.

Rationale for Solvent Selection

The choice of solvents for solubility screening should span the polarity spectrum to build a complete profile of the compound's behavior. The selection should include solvents relevant to pharmaceutical processing, such as those used in synthesis, purification, and formulation. A representative list of solvents is provided in the table below.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline to a series of vials, each containing a known volume of a selected solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) to agitate for a predetermined period (e.g., 24-72 hours) until equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solids settle. Carefully withdraw a sample from the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any particulate matter.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

Data Presentation: Solubility Profile

The results of the solubility studies should be tabulated for clear comparison.

| Solvent | Solvent Type | Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |

| Water | Polar Protic | 10.2 | TBD | TBD |

| Methanol | Polar Protic | 5.1 | TBD | TBD |

| Ethanol | Polar Protic | 4.3 | TBD | TBD |

| Isopropanol | Polar Protic | 3.9 | TBD | TBD |

| Acetonitrile | Polar Aprotic | 5.8 | TBD | TBD |

| Acetone | Polar Aprotic | 5.1 | TBD | TBD |

| Dichloromethane | Nonpolar | 3.1 | TBD | TBD |

| Toluene | Nonpolar | 2.4 | TBD | TBD |

| n-Heptane | Nonpolar | 0.1 | TBD | TBD |

TBD: To Be Determined

Comprehensive Stability and Forced Degradation Studies

Stability testing provides crucial information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2] Forced degradation studies are undertaken to identify the likely degradation products, establish the intrinsic stability of the molecule, and develop a stability-indicating analytical method.

Foundational Principles from ICH Guidelines

The design of the stability study should be in accordance with ICH Q1A(R2) guidelines, which recommend long-term and accelerated stability testing.[1] Forced degradation studies are a critical component of this process.

Experimental Protocol: Forced Degradation

Forced degradation studies expose the compound to stress conditions that are more severe than those used in accelerated stability studies.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60 °C).

-

Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60 °C).

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose a solid sample and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization and Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Predicted Degradation Pathways

Based on the structure of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline, several degradation pathways can be hypothesized:

-

Hydrolysis: The sulfonamide bond may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the cleavage of the thiazinane ring or the N-S bond.

-

Oxidation: The aniline moiety is susceptible to oxidation, which could lead to the formation of N-oxides or colored degradation products.

-

Photodegradation: Aromatic amines can be sensitive to light, potentially leading to complex degradation pathways.

Long-Term and Accelerated Stability Studies

Following the initial forced degradation studies, a formal stability study should be initiated according to ICH guidelines.[1][4]

Storage Conditions:

| Study | Storage Condition | Testing Frequency |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months |

The Cornerstone: A Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential for both solubility and stability studies. This method must be able to accurately quantify the parent compound and separate it from any degradation products or impurities.

Method Development: Reversed-Phase HPLC

Reversed-phase HPLC with UV detection is the most common and effective technique for this purpose.

Starting HPLC Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-gradient elution from low to high organic content.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan of the compound).

-

Column Temperature: 30 °C

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines, covering parameters such as:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Roadmap for Comprehensive Characterization

This guide provides a robust framework for the systematic evaluation of the solubility and stability of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. By integrating established scientific principles with regulatory expectations, researchers can generate the high-quality data necessary to support the advancement of this novel compound through the drug development pipeline. The insights gained from these studies will be invaluable for formulation development, defining storage conditions, and ensuring the safety and efficacy of the potential therapeutic agent.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

U.S. Food and Drug Administration. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

- Sørensen, L. K. (2004).

- Baquero, F., Martínez, J. L., & Cantón, R. (2008). Antibiotics and antibiotic resistance in water environments. Current opinion in biotechnology, 19(3), 260-265.

-

YouTube. (2022, July 17). Stability Study ICH Guidelines Q1A, Q1B & Q1C. [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

- Goth, A. (1978). Medical pharmacology: principles and concepts. CV Mosby.

-

ICH. (n.d.). Q1 Guideline on Stability Testing of Drug Substances and Drug Products. [Link]

- Rabel, S. R., & Anderson, B. D. (1995). Preformulation. In The Theory and Practice of Industrial Pharmacy (pp. 197-226). Lea & Febiger.

Sources

"quantum chemical calculations for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline"

A Technical Guide to Quantum Chemical Calculations for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

This in-depth technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. Tailored for researchers, scientists, and drug development professionals, this document outlines a robust methodology grounded in scientific integrity and proven computational strategies. The focus is on elucidating the electronic structure, reactivity, and spectroscopic properties of this molecule, thereby providing insights crucial for its potential applications.

Introduction: Unveiling the Potential of a Unique Sulfonamide

4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The unique structural combination of an aromatic amine and a cyclic sulfonamide (sultam) imparts distinct electronic and conformational properties. Quantum chemical calculations serve as a powerful, non-invasive tool to explore these molecular characteristics, offering predictive insights that can guide experimental design and accelerate the discovery of novel therapeutic agents and materials.

Part 1: The Foundation - A Rigorous Computational Protocol

The reliability of any computational study hinges on a well-defined and scientifically sound protocol. The selection of theoretical methods and basis sets is a critical decision that balances computational cost with the desired accuracy for the properties under investigation.

Geometry Optimization: Defining the Molecular Landscape

The initial and most crucial step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that identifies the minimum energy conformation on the potential energy surface.

Experimental Protocol: Geometry Optimization

-

Initial Structure Generation: Construct the 3D model of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline using molecular building software like Avogadro or GaussView.

-

Method Selection:

-

Theory: Density Functional Theory (DFT) is the recommended approach, offering a favorable balance of accuracy and computational efficiency for organic molecules. The B3LYP hybrid functional is a well-established and widely used choice.[3]

-

Basis Set: The 6-311++G(d,p) basis set is advised. This set includes diffuse functions (++) for an accurate description of lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron distribution.

-

-

Software Implementation: Employ a reputable quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

-

Execution: Perform the geometry optimization. To simulate a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) can be incorporated.

-

Verification of Minimum: A subsequent frequency calculation is essential to confirm that the optimized structure represents a true energy minimum. The absence of imaginary frequencies indicates a stable conformation.

Justification of Method Selection:

The B3LYP/6-311++G(d,p) level of theory has a proven track record for accurately predicting the geometries of a wide array of organic molecules.[3] The inclusion of diffuse and polarization functions is particularly important for correctly modeling the electronic environment of the sulfonamide group and the aromatic system.

Workflow for Geometry Optimization and Validation

Caption: A streamlined workflow for obtaining a validated, optimized molecular geometry.

Part 2: Exploring the Electronic Frontier

With an optimized geometry, the next step is to investigate the electronic properties that dictate the molecule's reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (FMOs): The HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.[4][5]

Experimental Protocol: FMO Analysis

-

Input: Utilize the optimized geometry from the previous step.

-

Calculation: A single-point energy calculation at the B3LYP/6-311++G(d,p) level of theory is performed.

-

Output and Analysis: Extract the energies of the HOMO and LUMO. A smaller HOMO-LUMO gap generally suggests higher reactivity.[6] Visualizing the 3D plots of these orbitals reveals their spatial distribution, indicating the most probable sites for electrophilic and nucleophilic interactions.[5]

Data Presentation: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

| Note: These are placeholder values to be replaced with actual computational results. |

Molecular Electrostatic Potential (MEP): A Map of Reactivity

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species.[7][8] It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites.[7][9][10]

Experimental Protocol: MEP Analysis

-

Input: The optimized molecular geometry.

-

Calculation: The MEP surface is generated during a single-point energy calculation.

-

Visualization: The MEP surface is color-coded to represent different potential values. Red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue regions correspond to positive electrostatic potential (electron-poor) and are prone to nucleophilic attack. Green areas represent neutral potential.[11]

Logical Relationship of MEP to Reactivity

Caption: The correlation between MEP color-coding and predicted sites of chemical reactivity.

Natural Bond Orbital (NBO) Analysis: Delving into Intramolecular Interactions

NBO analysis provides a detailed description of the bonding and electronic structure within a molecule.[12][13][14] It allows for the quantification of charge transfer between atoms and the analysis of hyperconjugative interactions, which are crucial for molecular stability.[15][16]

Experimental Protocol: NBO Analysis

-

Input: The optimized geometry.

-

Calculation: Include the appropriate keyword (e.g., POP=NBO) in the calculation input file.

-

Analysis: Key outputs to examine include:

-

Natural Atomic Charges: To understand the charge distribution on an atom-by-atom basis.

-

Second-Order Perturbation Theory Analysis: This identifies significant donor-acceptor interactions and quantifies their stabilization energies, providing insight into intramolecular charge transfer.[15]

-

Ensuring Trustworthiness through Self-Validation:

The results from these different electronic structure analyses should be cross-consistent. For example, an atom with a high negative charge in the NBO analysis should reside within a red, electron-rich region of the MEP map. This internal consistency strengthens the validity and trustworthiness of the computational model.

Part 3: Simulating and Validating Spectroscopic Properties

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties. These theoretical spectra can be compared with experimental data to validate the computational model.

Vibrational Spectroscopy (IR and Raman)

Frequency calculations not only confirm a minimum energy structure but also yield the vibrational frequencies and intensities that constitute the molecule's theoretical IR and Raman spectra.

Experimental Protocol: Vibrational Analysis

-

Input: The optimized geometry.

-

Calculation: A frequency calculation at the B3LYP/6-311++G(d,p) level of theory.

-

Post-processing: It is a standard and necessary practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors. For the B3LYP functional, this factor is typically in the range of 0.96-0.98.

-

Analysis: The scaled theoretical frequencies can then be compared with experimental IR and Raman spectra to assign vibrational modes.[17]

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic transitions that give rise to the UV-Vis absorption spectrum.[18][19]

Experimental Protocol: UV-Vis Spectrum Simulation

-

Input: The optimized geometry.

-

Calculation: A TD-DFT calculation is performed at the same level of theory.[20]

-

Analysis: The output provides the excitation energies (which can be converted to wavelengths) and oscillator strengths (which relate to the intensity of absorption). These calculated values can then be compared to an experimental UV-Vis spectrum.[21][22]

Data Presentation: Simulated Spectroscopic Data

| Spectroscopic Technique | Key Predicted Parameters |

| IR | Vibrational Frequencies (cm⁻¹), Intensities (km/mol) |

| Raman | Raman Activities (Å⁴/amu) |

| UV-Vis | Excitation Wavelengths (nm), Oscillator Strengths |

| Note: This table is designed to be populated with the quantitative results from the respective calculations. |

Conclusion: Translating Data into Scientific Insight

This technical guide outlines a comprehensive and rigorous approach to the quantum chemical study of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. By systematically investigating its geometry, electronic structure, and spectroscopic properties, researchers can gain profound insights into its fundamental chemical nature. These theoretical findings can then be used to rationalize experimental observations, predict the properties of novel derivatives, and ultimately guide the design of new molecules with enhanced therapeutic or material properties. The integration of these computational methods is an indispensable component of modern chemical and pharmaceutical research.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

- Gadre, S. R., & Shirsat, R. N. (2000). Molecular Electrostatic Potentials: Concepts and Applications. Indian Institute of Technology, Kanpur.

-

Lapec, S., & Podlipnik, C. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 233. [Link]

-

Acar Selçuki, N., Krawczyk, P., & Mekala, S. (2020). DFT HOMO-LUMO energy levels of a sulphonamide, b sulfamethazine, and c sulfadiazine. ResearchGate. [Link]

-

Ismail, H. M., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7483. [Link]

-

Sama, J. K., et al. (2021). DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. The Journal of Physical Chemistry A, 125(32), 7076–7087. [Link]

-

Mary, Y. S., et al. (2021). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). Journal of Molecular Structure, 1225, 129111. [Link]

-

Sarojini, K., et al. (2013). Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 108, 159–170. [Link]

-

das Neves, A. M., et al. (2019). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. Medicinal Chemistry Research, 28(12), 2168–2180. [Link]

-

Nadr, R. B., et al. (2025). 2-Iminothiazolidin-4-one Derivatives: Synthesis, Characterization, and Quantum-Chemical Calculations. ResearchGate. [Link]

-

Verma, R., & Tiwari, A. K. (2025). A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. ResearchGate. [Link]

-

K, V., & N C, P. (2022). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. SSRN Electronic Journal. [Link]

-

Alhawarri, M. B., et al. (2024). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents. RSC Advances, 14(1), 1–17. [Link]

-

CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. [Link]

-

das Neves, A. M., et al. (2025). Synthesis of thiazolidin-4-ones and thiazinan-4-ones from 1-(2-aminoethyl)pyrrolidine as acetylcholinesterase inhibitors. ResearchGate. [Link]

-

Gelin, M. F., et al. (2022). DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin. Molecules, 27(2), 523. [Link]

-

Kumar, S., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society, 27(10), 1836–1846. [Link]

-

Li, Z., et al. (2024). High-Throughput Screening and Prediction of Nucleophilicity of Amines Using Machine Learning and DFT Calculations. Journal of Chemical Information and Modeling, 64(16), 5195–5204. [Link]

-

Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular interactions from a natural bond orbital, donor-acceptor viewpoint. Chemical Reviews, 88(6), 899–926. [Link]

-

Stone, A. J. (2017). Natural Bond Orbitals and the Nature of the Hydrogen Bond. The Journal of Physical Chemistry A, 121(7), 1531–1534. [Link]

-

Kumar, A., & Bharatam, P. V. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

Eskandarian, P., et al. (2020). Computational Search to Find Efficient Red/Near‐Infrared Emitting Organic Molecules Based on Thermally Activated Delayed Fluorescence for Organic Light‐Emitting Diodes. Chemistry – An Asian Journal, 15(15), 2377–2386. [Link]

-

El-Sayed, W. A., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(3), 630–637. [Link]

-

El-Faham, A., et al. (2021). Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study. ChemistrySelect, 6(16), 3871–3883. [Link]

-

Sharma, K., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of the Iranian Chemical Society, 20(11), 2945–2971. [Link]

-

Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]

-

SB. (2023, November 19). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. YouTube. [Link]

-

Kumar, S., et al. (2020). Molecular electrostatic potential (MEP) formed by mapping of total density over the electrostatic potential of conformers (I-V) of frovatriptan. ResearchGate. [Link]

-

Al-Hamdani, A. A. S., et al. (2017). Molecular frontier orbitals HOMO and LUMO of sulfonamide imine ligands HL¹‐HL⁵. ResearchGate. [Link]

-

Reed, A. E., & Weinhold, F. (1988). Intermolecular Interactions from a Natural Bond Orbital, Donor-Acceptor Viewpoint. University of Buenos Aires. [Link]

-

IVAN NMR. (2024, July 28). Application of DFT Calculations in NMR Spectroscopy. YouTube. [Link]

-

Reed, A. E., et al. (1986). Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H/sub 2/O, NH/sub 3/, N/sub 2/, O/sub 2/, F/sub 2/, CO, and CO/sub 2. The Journal of Chemical Physics, 84(4), 2344–2357. [Link]

-

Omixium. (2025, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 9. ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. users.df.uba.ar [users.df.uba.ar]

- 14. researchgate.net [researchgate.net]

- 15. Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer) - quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, structural, spectroscopic studies, NBO analysis, NLO and HOMO-LUMO of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide with experimental and theoretical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. youtube.com [youtube.com]

A Technical Guide to the Biological Activity Screening of 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline Derivatives

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to overcoming existing therapeutic challenges, including drug resistance and off-target effects. The 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline core, a unique cyclic sulfonamide (sultam), represents a promising, yet underexplored, frontier. The intrinsic chemical properties of the sultam ring, combined with the versatile aniline moiety, suggest a high potential for diverse biological activities. This guide provides a comprehensive framework for the systematic biological screening of derivatives of this scaffold, drawing upon established methodologies for related chemical classes to forge a path for new therapeutic discoveries. We will delve into the rationale behind a targeted screening approach, focusing on anti-inflammatory, anticancer, and antimicrobial activities, providing detailed protocols and a logical workflow for researchers, scientists, and drug development professionals.

The Scientific Rationale: Why Screen This Scaffold?

The 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline structure is a compelling candidate for biological screening due to the established pharmacological relevance of its constituent parts. Cyclic sulfonamides, or sultams, are known to exhibit a range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties[1]. The substitution at the nitrogen atom of the sultam ring is a key determinant of its biological target and efficacy[1]. The aniline group provides a readily modifiable handle for creating a diverse chemical library, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Our screening strategy will be multi-pronged, focusing on three key areas where related sulfonamide and aniline derivatives have shown significant promise:

-

Anti-inflammatory Activity: A primary target for many sulfonamide-based drugs is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain. The structural motifs within our target scaffold are suggestive of potential COX-2 inhibitory activity.

-

Anticancer Activity: The inhibition of COX-2 is also a validated strategy in cancer therapy, as this enzyme is often overexpressed in tumors and contributes to their growth and proliferation[2]. Furthermore, various heterocyclic compounds containing sulfonamide and aniline moieties have demonstrated direct cytotoxic effects on cancer cell lines.

-

Antimicrobial Activity: The sulfonamide group is a classic pharmacophore in antibacterial agents. Exploring the antimicrobial potential of these novel derivatives is a logical and historically grounded starting point.

Synthesis Strategy: Building the Chemical Library

A robust screening campaign begins with a well-designed and efficiently synthesized chemical library. While specific literature on the synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline is not abundant, a plausible synthetic route can be extrapolated from established methods for related 1,2-thiazine derivatives. A proposed general synthetic scheme is outlined below.

Caption: Proposed synthetic workflow for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline derivatives.

Experimental Protocol: General Synthesis

-

Step 1: N-Aryl-4-hydroxybutane-1-sulfonamide Formation:

-

To a solution of a substituted aniline (1.0 eq.) in a suitable solvent (e.g., toluene or DMF), add 1,4-butanesultone (1.1 eq.).

-

The reaction mixture is heated to reflux for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the intermediate N-aryl-4-hydroxybutane-1-sulfonamide.

-

-

Step 2: Cyclization to form the 1,2-Thiazinane 1,1-Dioxide Ring:

-

Method A (Mitsunobu Reaction): To a solution of the intermediate from Step 1 (1.0 eq.), triphenylphosphine (1.5 eq.), and a suitable solvent (e.g., THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. The reaction is stirred at room temperature overnight. The solvent is then evaporated, and the product is purified by column chromatography.

-

Method B (Thionyl Chloride/Base): The intermediate alcohol is first converted to the corresponding chloride by reacting with thionyl chloride. The resulting chloro-sulfonamide is then treated with a non-nucleophilic base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) to induce intramolecular cyclization.

-

Tiered Biological Screening Workflow

A tiered approach to biological screening is recommended to efficiently identify promising candidates and conserve resources. This involves progressing from broad, high-throughput primary assays to more specific and complex secondary and in-cell assays.

Caption: A tiered workflow for the biological screening of the target derivatives.

Detailed Protocols for Primary Screening

Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

The primary assessment of anti-inflammatory potential will be through the in vitro inhibition of cyclooxygenase enzymes. A fluorometric or colorimetric inhibitor screening assay is recommended for its high-throughput compatibility.

This protocol is adapted from commercially available kits (e.g., from Cayman Chemical or Abcam)[2][3][4].

-

Reagent Preparation:

-

Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer. Keep on ice during use.

-

Prepare a stock solution of the test compounds in DMSO.

-

Prepare the arachidonic acid substrate solution as per the kit instructions, typically involving dilution in an appropriate buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of COX Assay Buffer to the "Enzyme Control" wells.

-

Add 10 µL of the test compound dilutions (in assay buffer) to the "Sample" wells.

-

Add 10 µL of a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the "Inhibitor Control" wells.

-

Prepare a Reaction Mix containing COX Assay Buffer, Heme, and a fluorescent probe. Add 80 µL of this mix to each well.

-

Initiate the reaction by adding 10 µL of the reconstituted enzyme (COX-1 or COX-2) to all wells.

-

Incubate at 37°C for 10-15 minutes.

-

Start the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells.

-

Immediately begin reading the fluorescence intensity (Excitation/Emission = 535/587 nm) at 1-minute intervals for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each test compound relative to the enzyme control.

-

Compounds showing significant inhibition (e.g., >50%) will be selected for IC50 determination in secondary screening.

-

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard primary screen for anticancer compounds. It is recommended to screen against a panel of diverse cancer cell lines, such as the NCI-60 panel, to identify broad-spectrum activity or cell-line specific effects.

-

Cell Culture:

-

Culture the selected cancer cell lines in their respective recommended media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) values for active compounds.

-

Antimicrobial Activity: Disc Diffusion Assay

The disc diffusion method is a simple and effective primary screening technique to assess the antimicrobial activity of compounds against a range of bacterial and fungal strains.

-

Microorganism Preparation:

-

Prepare fresh overnight cultures of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

-

-

Assay Procedure:

-

Evenly swab the surface of Mueller-Hinton agar plates with the prepared bacterial suspension.

-

Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the impregnated discs onto the surface of the agar plates. Include a solvent control disc and a positive control disc with a standard antibiotic (e.g., Ciprofloxacin).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

-

A significant zone of inhibition indicates antimicrobial activity, and these compounds should be further evaluated in secondary screening to determine their Minimum Inhibitory Concentration (MIC).

-

Data Interpretation and Hit Prioritization

The primary screening will generate a large dataset. The prioritization of "hits" for further investigation should be based on a multi-parameter analysis:

| Activity | Primary Metric | Hit Criteria |

| Anti-inflammatory | % Inhibition of COX-1/COX-2 at a single concentration | >50% inhibition of COX-2, with lower inhibition of COX-1 (for selectivity) |

| Anticancer | GI50 or IC50 values against cell lines | GI50 < 10 µM in at least one cell line |

| Antimicrobial | Zone of Inhibition (mm) | Zone diameter ≥ 10 mm |

Compounds that meet these criteria in one or more of the primary assays should be advanced to Tier 2 screening for more detailed characterization, including dose-response curves to determine precise IC50 and MIC values, and further mechanistic studies to elucidate their mode of action.

Conclusion: A Roadmap to Discovery

The 4-(1,1-dioxido-1,2-thiazinan-2-yl)aniline scaffold holds considerable potential for the development of novel therapeutic agents. This guide provides a structured and scientifically-grounded framework for the systematic biological evaluation of its derivatives. By employing a tiered screening approach, researchers can efficiently identify and characterize compounds with promising anti-inflammatory, anticancer, and antimicrobial activities. The detailed protocols and logical workflow presented herein are intended to serve as a robust starting point for unlocking the therapeutic potential of this exciting and underexplored class of molecules. The journey from a novel scaffold to a life-changing therapy is long and challenging, but it begins with a rigorous and well-designed screening cascade.

References

-

Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Thiazines derivatives treated as potential antimicrobial agents. (n.d.). Scholars Research Library. Retrieved January 28, 2026, from [Link]

-

Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. (2021). National Institutes of Health. Retrieved January 28, 2026, from [Link]

-

Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. (2024). National Institutes of Health. Retrieved January 28, 2026, from [Link]

-

A REVIEW: THIAZINES DERIVATIVES TREATED AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Preprints.org. Retrieved January 28, 2026, from [Link]

-

Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. (2015). Natural Sciences Publishing. Retrieved January 28, 2026, from [Link]

-

Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. (2023). National Institutes of Health. Retrieved January 28, 2026, from [Link]

-

Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (2021). National Institutes of Health. Retrieved January 28, 2026, from [Link]

-

Preparation, COX-2 Inhibition and Anticancer Activity of Sclerotiorin Derivatives. (2019). MDPI. Retrieved January 28, 2026, from [Link]

-

Preliminary phytochemical and biological activity screening of Sargassum lapazeanum. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

A simple copper-catalyzed two-step one-pot synthesis of indolo[1,2-a]quinazoline. (2014). Beilstein Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved January 28, 2026, from [Link]

-

Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. (2019). MDPI. Retrieved January 28, 2026, from [Link]

-

Chemical screening in zebrafish for novel biological and therapeutic discovery. (2012). National Institutes of Health. Retrieved January 28, 2026, from [Link]

-

Synthesis and antimicrobial activity of thiazine derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 28, 2026, from [Link]

-

Synthesis, Characterization and Evaluation of Antimicrobial Properties of Novel Oxazine and Thiazine Compounds Derived from Chalcones. (2023). Oriental Journal of Chemistry. Retrieved January 28, 2026, from [Link]

-

Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2019). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Synthetic routes for indoloquinolines. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

"in silico prediction of ADMET properties for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline"

An In-Depth Technical Guide for the In Silico Prediction of ADMET Properties for 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

Abstract

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, significantly reducing late-stage attrition and development costs.[1][2] In silico computational models offer a rapid, cost-effective, and high-throughput alternative to traditional experimental screening, enabling the early identification and optimization of drug candidates.[3][4] This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of the ADMET profile of a novel chemical entity, 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline. We will dissect the molecule's fundamental physicochemical properties, predict its pharmacokinetic behavior, and forecast potential toxicity liabilities. The methodologies detailed herein emphasize not just the predictive steps but the scientific rationale behind them, providing a self-validating framework for researchers and drug development professionals.

Introduction: The Imperative of Early ADMET Assessment

The journey from a hit compound to a marketed drug is fraught with failure, with a significant portion of candidates failing in clinical trials due to poor pharmacokinetics or unforeseen toxicity.[5] The "fail early, fail cheap" paradigm has therefore become a guiding principle in pharmaceutical research.[3] By computationally modeling ADMET properties before a compound is even synthesized, research efforts can be focused on molecules with the highest probability of success, optimizing key properties like oral bioavailability and safety in parallel with efficacy.[2][6]

This guide uses 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline as a case study. As a novel entity, no experimental data is publicly available, making it an ideal candidate for a ground-up in silico evaluation.

Compound Under Investigation:

-

Name: 4-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

-